molecular formula C18H26N4O2S B3010682 Biotin-Aniline

Biotin-Aniline

Cat. No.: B3010682
M. Wt: 362.5 g/mol
InChI Key: AHRRICHWBPPWDZ-ZOBUZTSGSA-N
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Scientific Research Applications

Biotin-aniline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Biotin-Aniline (Btn-An) is a probe that reacts strongly to RNA and DNA . It is primarily used to capture subcellular transcriptomes in living cells with high spatial specificity . The primary targets of this compound are the RNA and DNA molecules within the cell .

Mode of Action

This compound is a superior substrate for APEX2-mediated proximity labeling of RNA . This process involves the use of the APEX2 enzyme to label RNA molecules in close proximity, allowing for the identification and study of RNA within specific cellular compartments .

Biochemical Pathways

Biotin, a component of this compound, is a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway .

Pharmacokinetics

Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose . The clearance of biotin from the circulation is rapid and mainly through urine .

Result of Action

The result of this compound’s action is the specific labeling of RNA within the mitochondria of cells . This allows for the study of RNA within specific cellular compartments, providing valuable insights into cellular function and the role of RNA in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of biotin synthesis can be affected by the availability of ATP and the presence of specific enzymes . Additionally, the action of this compound may be influenced by the specific cellular environment, including the presence of other molecules and the pH of the environment .

Safety and Hazards

While there are currently no known adverse side effects of Biotin when taken as prescribed by a doctor or through normal dietary intake , Aniline is considered hazardous. It is a combustible liquid and can cause serious eye damage, skin reactions, and is suspected of causing genetic defects and cancer .

Future Directions

Proximity labeling techniques, which utilize Biotin-Aniline, can be applied not only for local proteome mapping but also for profiling local RNA and DNA . These techniques show great potential for elucidating spatial cell–cell interaction networks in live animal models . Furthermore, these technologies could be further used to characterize post-transcriptional modifications that regulate RNA-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotin-aniline involves the reaction of biotin with aniline under specific conditions. One common method is the coupling of biotin with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biotin-quinone, biotin-amine, and various substituted biotin derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRRICHWBPPWDZ-ZOBUZTSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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